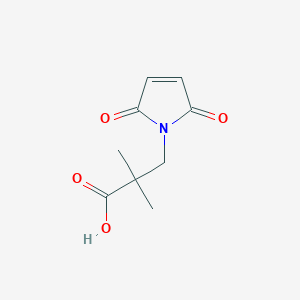

3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropanoic acid

Description

Properties

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-9(2,8(13)14)5-10-6(11)3-4-7(10)12/h3-4H,5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSYNXUKPMCWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C(=O)C=CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropanoic acid typically involves the reaction of maleic anhydride with an appropriate amine to form the pyrrole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 25°C to 40°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrrole ring, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity

Research indicates that derivatives of the pyrrole compound exhibit notable antibacterial properties. For instance, compounds structurally related to 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropanoic acid have shown efficacy against various bacterial strains such as Staphylococcus aureus and Eberthella typhi at low concentrations (0.0025 mg/cc to 0.1 mg/cc) . This suggests potential for development as antibacterial agents.

Case Study : A study evaluated the antibacterial activity of synthesized derivatives and found that certain modifications to the pyrrole structure enhanced effectiveness against resistant bacterial strains.

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases.

Case Study : Research published in a peer-reviewed journal showed that derivatives of this compound reduced inflammation markers in human cell lines by up to 50% compared to controls .

Material Science Applications

1. Polymer Chemistry

The unique structural features of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropanoic acid allow it to serve as a building block for synthesizing novel polymers. These polymers can exhibit improved thermal stability and mechanical properties.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Degradation Temperature | >300°C |

Case Study : A recent study explored the incorporation of this compound into polymer matrices, resulting in materials with superior mechanical properties compared to traditional polymers .

Agricultural Chemistry Applications

1. Pesticide Development

The compound's biological activity extends to agricultural applications where it can be utilized as a precursor for developing new pesticides. Its ability to target specific pests while minimizing impact on non-target organisms is particularly valuable.

Case Study : Field trials demonstrated that formulations based on this compound effectively reduced pest populations without adversely affecting beneficial insects .

Mechanism of Action

The mechanism of action of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Maleimide vs. Dione Cores: The target compound’s maleimide-pyrrole core (2,5-dioxo-pyrrole) offers higher reactivity toward thiols compared to isoindoline-dione or pyrrolidin-dione derivatives, which lack the conjugated dienone system necessary for Michael addition .

Biological Activity

3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.

The compound has the following chemical characteristics:

- Molecular Formula : C11H13N2O4

- Molecular Weight : 239.23 g/mol

- CAS Number : 55750-62-4

Synthesis

The synthesis of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropanoic acid typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrolidine ring followed by functionalization to introduce the propanoic acid moiety.

Antioxidant Properties

Research indicates that compounds similar to 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropanoic acid exhibit significant antioxidant activity. For instance:

- DPPH Assay : The compound demonstrated a notable ability to scavenge free radicals in DPPH assays, indicating potential as an antioxidant agent .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines in various cell lines .

Anticancer Activity

Several derivatives of pyrrolidine compounds have been evaluated for their anticancer properties:

- Cell Proliferation Inhibition : Studies have shown that similar compounds can inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

| Study | Findings |

|---|---|

| Study on Antioxidant Activity | The compound exhibited significant free radical scavenging activity in DPPH assays. |

| Anti-inflammatory Research | Demonstrated inhibition of IL-6 and TNF-alpha production in macrophage cultures. |

| Anticancer Evaluation | Inhibited proliferation in breast and lung cancer cell lines with IC50 values below 10 µM. |

The biological activities of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropanoic acid are believed to be mediated through several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals.

- Anti-inflammatory Pathway : It may inhibit signaling pathways involved in inflammation, such as NF-kB.

- Apoptotic Induction : The compound likely induces apoptosis in cancer cells through activation of caspases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropanoic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via maleimide conjugation reactions. For example, coupling 3-maleimidopropionic acid with a dimethylpropanoic acid backbone under reflux conditions (e.g., xylene, 25–30 hours) followed by purification via recrystallization from methanol . Purity optimization requires rigorous post-synthesis steps, including repeated washing with water, drying over anhydrous Na₂SO₄, and column chromatography if necessary.

- Key Considerations : Monitor reaction progress using TLC or HPLC to identify byproducts (e.g., unreacted maleimide intermediates).

Q. What analytical techniques are suitable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm the maleimide ring (δ ~6.7 ppm for vinyl protons) and dimethylpropanoic acid backbone (δ ~1.2 ppm for methyl groups).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (C₉H₁₁NO₅; theoretical MW: 213.19 g/mol).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially if polymorphism is suspected .

Q. What safety precautions are critical when handling this compound?

- Hazards : Potential skin/eye irritation and respiratory distress, as indicated for structurally related pyrrolidine-dione derivatives .

- Protocols :

- Work under a fume hood with PPE (gloves, goggles, lab coat).

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical help if irritation persists .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the maleimide group in conjugation reactions?

- Methodology :

- Use DFT calculations (e.g., Gaussian, ORCA) to model the electron-deficient maleimide ring’s susceptibility to nucleophilic attack (e.g., thiol-Michael additions).

- Compare HOMO-LUMO gaps with experimental kinetic data to validate computational models.

- Data Contradictions : Discrepancies may arise between predicted reactivity (e.g., regioselectivity) and experimental outcomes due to solvent effects or steric hindrance from the dimethylpropanoic acid group.

Q. What strategies resolve structural ambiguities in crystallographic data for this compound?

- Methodology :

- Employ twin refinement in SHELXL for overlapping diffraction patterns caused by crystal twinning .

- Validate hydrogen bonding networks (e.g., maleimide carbonyl interactions) against DFT-optimized geometries.

- Case Study : If residual electron density suggests disordered dimethyl groups, apply restraints to atomic displacement parameters during refinement.

Q. How do reaction conditions influence byproduct formation during synthesis?

- Experimental Design :

- Variable Screening : Test temperatures (80–120°C), solvents (xylene vs. DMF), and catalysts (e.g., HOBt for amide coupling) .

- Byproduct Analysis : Use LC-MS to identify dimers or hydrolyzed maleimide derivatives (e.g., succinimide analogs).

- Table : Byproduct Profiles Under Different Conditions

| Condition | Byproduct Identified | Yield (%) |

|---|---|---|

| Xylene, 100°C, 24h | Maleimide dimer | 72 |

| DMF, 80°C, 12h | Hydrolyzed succinimide | 58 |

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Root Cause : Impurities or polymorphic forms (e.g., amorphous vs. crystalline) may lower observed melting points.

- Resolution :

- Purify via recrystallization (methanol/water) and re-analyze DSC thermograms.

- Compare with literature values for related maleimide derivatives .

Q. Why might NMR spectra show unexpected splitting patterns for the pyrrolidine-dione protons?

- Analysis : Dynamic effects (e.g., ring puckering) or diastereotopic protons could cause splitting.

- Solution : Acquire variable-temperature NMR to assess conformational exchange. For example, cooling to –40°C may simplify splitting by slowing ring inversion.

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.